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Compound of Interest

Compound Name: Thiocarbonyl selenide

Cat. No.: B15345161

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical
properties of thiocarbonyl selenide (SCSe), a linear triatomic molecule of interest to
researchers in various fields, including spectroscopy and materials science. This document
collates and presents key experimental and computational data, offering a centralized resource
for scientists and drug development professionals.

Molecular Structure and Properties

Thiocarbonyl selenide possesses a linear geometry, as confirmed by microwave
spectroscopy. The molecule consists of a central carbon atom double-bonded to a sulfur and a
selenium atom.

Table 1: General Properties of Thiocarbonyl Selenide
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Property

Value

Source

Molecular Formula

CSSe

[1]2]

IUPAC Name selanylidenemethanethione [1]
CAS Number 5951-19-9 [11[2]
Molecular Weight 123.04 g/mol [2]
Appearance Light-yellow liquid [3]

Spectroscopic Data

Microwave spectroscopy has been instrumental in determining the precise structural and

electronic properties of various isotopic species of thiocarbonyl selenide.

Table 2: Rotational and Spectroscopic Constants of Thiocarbonyl Selenide Isotopologues

. I-type Vibration- Centrifugal
Rotational ] ] ] ]
Doubling Rotation Distortion
Isotope Constant, Bo
(MHz) Constant, g2 Constant, o2 Constant, D;
z
(MHz) (MHz) (kHz)
32512(C805e 2043.310 1.005 -4.133 0.163
32512C78Se 2060.321 1.021 -4.169 0.22
32512(C76Se 2078.190 1.041 -4.215 -
32512(C825e 2027.113 0.996 -4.116 -

Data sourced
from Hirose and
Curl (1971).[3]

Molecular Geometry and Force Field

The force constants for the C-Se and C-S bonds, derived from spectroscopic data, provide

insight into the bond strengths within the molecule.
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Table 3: Molecular Force Field Constants of Thiocarbonyl Selenide

Force Constant Value (mdyn/A)
f(C-Se) 5.72
f(C-S) 7.97
f(a)/rar2 0.20
f(ra) 0.59

Data sourced from Hirose and Curl (1971).[3]

Dipole Moment

The electric dipole moment of thiocarbonyl selenide in the (0, 2+2, 0) vibrational state has

been experimentally determined.

Table 4: Electric Dipole Moment of Thiocarbonyl Selenide

Vibrational State Dipole Moment (D)

(0, 242, 0) 0.031

Data sourced from Hirose and Curl (1971).[3]

Experimental Protocols
Synthesis of Thiocarbonyl Selenide

A detailed experimental protocol for the synthesis of thiocarbonyl selenide is provided below,
based on the method described by Hirose and Curl (1971).[3]

Workflow for the Synthesis of Thiocarbonyl Selenide
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Reactants

Carbon Disulfide (CSz2) Selenium (Se)

Reaction

Reaction at 45-50°C

Purification

Distill off excess Se

Slowly distill off CS2 at 45-47°C

Thiocarbonyl Selenide (SCSe)

Click to download full resolution via product page

Caption: Synthesis workflow for thiocarbonyl selenide.

Methodology:

e Carbon disulfide (CSz) is reacted with selenium (Se).

o The resulting liquid is first distilled at 45-50°C to remove unreacted selenium.

¢ The major component, carbon disulfide, is then removed by slow distillation at 45-47°C.
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+ The remaining residue is thiocarbonyl selenide, a light-yellow liquid. The yield based on the
initial amount of CS:z is approximately 0.5%.

Microwave Spectroscopy

The microwave spectrum of thiocarbonyl selenide was analyzed to determine its rotational

constants and other molecular parameters.

Experimental Workflow for Microwave Spectroscopy of Thiocarbonyl Selenide

Experimental Setup

Hewlett-Packard MRR 8460A-607
R-band Spectrometer

Measurement

Gaseous SCSe Sample

Observe Rotational Transitions
(J=7-6,8<7,9-8)

Data Analysis

Extrapolate to Ground State

Determine Rotational Constants,
I-type Doubling Constants, etc.

Click to download full resolution via product page

Caption: Workflow for microwave spectroscopy of SCSe.
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Methodology: The microwave spectrum of thiocarbonyl selenide was observed using a
Hewlett-Packard MRR 8460A-607 R-band spectrometer. Observations were made for the J =
76,87, and 9 — 8 transitions for various selenium isotopes in the (0, 1+, 0) and (0, 2+2, 0)
vibrational states. The ground state rotational constants were then extrapolated from the data
obtained for the two vibrationally excited states.[3]

Chemical Reactivity and Bonding

The net electron-withdrawing capacities of chalcocarbonyl ligands increase in the order CO <
CS < CSe. This trend suggests that thiocarbonyl selenide would be a stronger 1t-acceptor
ligand in coordination chemistry compared to carbon monoxide and carbon monosulfide.

Logical Relationship of Electron-Withdrawing Capacities

Increasing Increasing
Ti-acceptor strength T-acceptor strength

Carbon Monoxide (CO) #>-| Carbon Monosulfide (CS) P> Carbon Monoselenide (CSe)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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